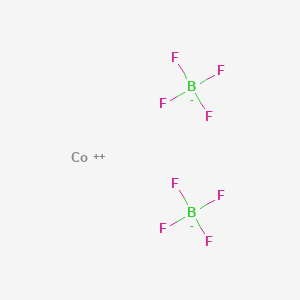

Cobalt tetrafluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cobalt(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Co/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIMDEJNGHHZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CoF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885353 | |

| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26490-63-1 | |

| Record name | Cobalt boron tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026490631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, cobalt(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Cobalt(II) Tetrafluoroborate Hexahydrate for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of a versatile cobalt salt.

Cobalt(II) tetrafluoroborate (B81430) hexahydrate, with the chemical formula Co(BF₄)₂·6H₂O, is an inorganic salt that serves as a significant reagent and precursor in various chemical applications, including catalysis and the synthesis of coordination complexes.[1][2] This technical guide provides a detailed overview of its key physicochemical properties, outlines general experimental protocols for their determination, and illustrates its role in synthetic chemistry.

Physicochemical Properties

Cobalt(II) tetrafluoroborate hexahydrate is a crystalline solid, typically appearing as red-orange to brown crystals or powder.[3] It is known to be soluble in water and other polar organic solvents.[1][2] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Cobalt(II) tetrafluoroborate hexahydrate.

| Property | Value | Reference(s) |

| Molecular Formula | Co(BF₄)₂·6H₂O | [5] |

| Molecular Weight | 340.63 g/mol | [5] |

| Appearance | Red-orange to brown crystals or powder | [3] |

| Melting Point | Decomposes | [6][7] |

| Boiling Point | Not applicable (decomposes) | [3] |

| Density | Not available | [3] |

| Solubility in Water | Soluble | [1][8] |

| CAS Number | 15684-35-2 | [5] |

Crystal Structure and Coordination Chemistry

In the solid state, the crystal structure of Cobalt(II) tetrafluoroborate hexahydrate consists of a central cobalt(II) ion coordinated by six water molecules, forming the complex cation [Co(H₂O)₆]²⁺.[1] The tetrafluoroborate ions (BF₄⁻) act as counter-ions to balance the charge.[1] The cobalt(II) ion, with its d⁷ electron configuration, typically exhibits an octahedral geometry in this hydrated form.[1] This structural arrangement is crucial for its reactivity and utility as a precursor in coordination chemistry.[1]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of inorganic hydrates is often determined using the capillary method with a melting point apparatus.[9][10][11]

-

Sample Preparation: A small amount of the dry crystalline sample is packed into a thin-walled capillary tube, which is then sealed at one end.[11]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath adjacent to a calibrated thermometer.[10]

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[11]

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[9] It is important to note that hydrated salts often decompose upon heating, which may be observed as a color change or gas evolution instead of a sharp melting point.[12]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a salt in a given solvent can be determined using the shake-flask method.[13]

-

Sample Preparation: Excess solid Cobalt(II) tetrafluoroborate hexahydrate is added to a known volume of the solvent (e.g., distilled water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

-

Concentration Analysis: The concentration of the cobalt salt in the clear, saturated solution is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to quantify the cobalt concentration.

Synthesis and Reactivity

Cobalt(II) tetrafluoroborate hexahydrate is a valuable precursor for the synthesis of a wide range of cobalt(II) coordination complexes.[1] This is due to the weakly coordinating nature of the tetrafluoroborate anion, which is easily displaced by other ligands.[1]

A general workflow for the synthesis of cobalt complexes using Cobalt(II) tetrafluoroborate hexahydrate is depicted in the following diagram:

Caption: General workflow for the synthesis of cobalt complexes.

Thermal Decomposition

Upon heating, hydrated metal salts like Cobalt(II) tetrafluoroborate hexahydrate typically undergo dehydration, losing their water molecules of crystallization.[12][14] Further heating can lead to the decomposition of the anhydrous salt. For many cobalt salts, this decomposition ultimately yields cobalt oxides.[6][7] The specific decomposition products and temperatures for Cobalt(II) tetrafluoroborate hexahydrate would require experimental analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Safety and Handling

Cobalt(II) tetrafluoroborate hexahydrate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Applications

The primary application of Cobalt(II) tetrafluoroborate hexahydrate in research and development lies in its use as a precursor for the synthesis of novel cobalt-containing compounds.[2] These resulting complexes have potential applications in various fields, including:

-

Catalysis: Cobalt complexes are known to catalyze a variety of organic reactions.[2]

-

Materials Science: The magnetic and electronic properties of cobalt complexes make them of interest for the development of new materials.[2]

-

Drug Development: Cobalt complexes are being investigated for their potential therapeutic properties.[2] The ability to synthesize a diverse range of complexes from a single precursor allows for the systematic study of structure-activity relationships.

References

- 1. Cobalt(II) tetrafluoroborate hexahydrate | 15684-35-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CAS 15684-35-2: Cobalt tetrafluoroborate hexahydrate [cymitquimica.com]

- 9. westlab.com [westlab.com]

- 10. thinksrs.com [thinksrs.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal dehydration and decomposition of cobalt chloride hydrate (CoCl2·xH2O) | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Synthesis and Characterization of Novel Cobalt Tetrafluoroborate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and potential applications of novel cobalt tetrafluoroborate (B81430) complexes. The unique properties of the tetrafluoroborate anion, being weakly coordinating, make cobalt(II) tetrafluoroborate an excellent precursor for creating a diverse range of new coordination compounds with specific electronic and magnetic properties.[1] These complexes are of significant interest in various fields, including catalysis, materials science, and particularly in the innovative design of therapeutic agents.[1][2][3]

Synthesis of Cobalt Tetrafluoroborate Complexes

The synthesis of novel this compound complexes typically starts from the commercially available cobalt(II) tetrafluoroborate hexahydrate, Co(BF₄)₂·6H₂O.[1] In this precursor, the cobalt(II) ion is coordinated by six water molecules, forming the hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺.[1] The tetrafluoroborate (BF₄⁻) anions are weakly coordinating, meaning they are easily displaced by other, stronger-binding ligands (L). This property is highly advantageous for synthesizing new complexes.[1]

The general synthetic approach involves the reaction of a solution of the desired ligand with cobalt(II) tetrafluoroborate hexahydrate in a suitable solvent, often methanol (B129727).[1] The general reaction can be represented as:

Co(BF₄)₂·6H₂O + nL → --INVALID-LINK--₂ + 6H₂O

Key experimental factors that must be carefully controlled to ensure the successful synthesis of the desired product include the choice of solvent (anhydrous solvents are often preferred to prevent hydrolysis), the molar ratio of the reactants, the reaction temperature, and the atmospheric conditions.[1]

For applications in drug development, Co(II) complexes are often oxidized to their more inert Co(III) counterparts.[4] This is typically achieved using an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of the chosen ligands.[4] The resulting d⁶ low-spin Co(III) complexes are kinetically inert, meaning they exchange ligands very slowly, a crucial property for therapeutic applications.[4]

Experimental Protocol: General Synthesis of a Cobalt(II) Tetrafluoroborate Complex

This protocol outlines a generalized procedure for the synthesis of a novel cobalt(II) tetrafluoroborate complex with a generic ligand 'L'.

-

Preparation of Reactant Solutions:

-

In a flask, dissolve the desired ligand (n equivalents) in a minimal amount of an appropriate anhydrous solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve cobalt(II) tetrafluoroborate hexahydrate (1 equivalent) in the same solvent.

-

-

Reaction:

-

Slowly add the ligand solution to the cobalt(II) tetrafluoroborate solution with constant stirring.

-

The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-60°C) for a period ranging from a few hours to several days, depending on the reactivity of the ligand.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

-

Isolation of the Product:

-

Upon completion of the reaction, the resulting complex may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.[5]

-

Dry the product in a desiccator or under vacuum.

-

-

Recrystallization (Optional):

-

If further purification is needed, the crude product can be recrystallized by dissolving it in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.[4]

-

General workflow for the synthesis and characterization of cobalt complexes.

Characterization of Novel Complexes

A thorough characterization is essential to confirm the identity, structure, and purity of the newly synthesized complexes. A combination of spectroscopic and analytical techniques is typically employed.

-

Spectroscopic Methods:

-

FT-IR Spectroscopy: Provides information about the coordination of the ligand to the cobalt ion by observing shifts in the vibrational frequencies of the ligand's functional groups.

-

UV-Vis Spectroscopy: Used to study the electronic transitions within the complex. For cobalt(III) complexes, intense bands around 350 nm are often assigned to ligand-to-metal charge transfer (LMCT) transitions, while weaker bands at higher wavelengths (e.g., ~618 nm) can be attributed to spin-allowed d-d transitions.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligands and confirm their coordination environment. For paramagnetic Co(II) complexes, NMR can also provide insights into the electronic structure.[7]

-

-

X-ray Crystallography: This is the most definitive method for determining the precise three-dimensional structure of a complex, including bond lengths, bond angles, and the coordination geometry around the cobalt center.[6] Cobalt(II) can adopt various geometries, including octahedral, tetrahedral, and square planar.[1]

-

Magnetic Susceptibility: This technique measures the magnetic properties of the complex, which is particularly important for understanding the electronic configuration and spin state of the cobalt ion. For instance, high-spin octahedral Co(II) (a d⁷ ion) complexes typically exhibit magnetic moments in the range of 4.11–5.18 Bohr magnetons (B.M.).[1]

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm its empirical formula.

Summary of Characterization Data

The following table summarizes the type of quantitative data obtained from the characterization of this compound complexes.

| Characterization Technique | Type of Data Obtained | Example/Typical Values |

| X-ray Crystallography | Bond Lengths, Bond Angles, Coordination Geometry | Co—O bond lengths in a related aqua complex were found to be 2.0444(18) Å and 2.0821(17) Å.[1] |

| Magnetic Susceptibility | Magnetic Moment (µ_eff) | High-spin octahedral Co(II) complexes often have µ_eff values between 4.11 and 5.18 B.M.[1] |

| UV-Visible Spectroscopy | Absorption Maxima (λ_max) | For a Co(III) Schiff base complex: ~255 nm (π-π*), ~350 nm (LMCT), ~618 nm (d-d transition).[6] |

| Elemental Analysis | Percentage of C, H, N | For a complex with formula C₂₄H₃₂BClCuN₈: Calculated C 54.88%, H 7.06%, N 21.33%; Found C 54.96%, H 7.15%, N 21.57%. (Example for a related complex) |

| FT-IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Shifts in C=N or N-H stretching frequencies upon coordination to the Co ion. |

Applications in Drug Development

Cobalt complexes offer a versatile platform for the development of novel therapeutic agents.[3] Their diverse coordination geometries, oxidation states, and ligand-binding affinities can be fine-tuned to target specific biological molecules or pathways.[3]

A particularly promising strategy in cancer therapy involves the use of Co(III) complexes as bioreductive prodrugs.[3] The core principle relies on the significant difference in lability between Co(III) and Co(II). Co(III) complexes are kinetically inert and can safely transport a cytotoxic ligand through the body. The hypoxic (low oxygen) environment characteristic of solid tumors contains reductive enzymes that can reduce the Co(III) center to the more labile Co(II). This reduction triggers the release of the active cytotoxic ligand specifically at the tumor site, thereby minimizing side effects on healthy tissues.[3]

Bioreductive activation of a Co(III) prodrug in a hypoxic tumor environment.

Conclusion

This compound complexes represent a fascinating and promising class of coordination compounds. The use of cobalt(II) tetrafluoroborate as a starting material provides a straightforward entry into a wide array of novel structures with tunable properties. A combination of rigorous synthesis and comprehensive characterization is crucial for elucidating the structure-property relationships of these new materials. For drug development professionals, the unique redox chemistry of cobalt offers exciting opportunities for designing targeted, activatable therapies, particularly for cancer treatment. Continued research in this area is poised to unlock the full potential of these versatile complexes.

References

- 1. Cobalt(II) tetrafluoroborate hexahydrate | 15684-35-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. uvm.edu [uvm.edu]

- 6. researchgate.net [researchgate.net]

- 7. public.magnet.fsu.edu [public.magnet.fsu.edu]

Crystal Structure Analysis of Cobalt Tetrafluoroborate Coordination Compounds: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the crystal structures of coordination compounds formed from cobalt(II) tetrafluoroborate (B81430) with various N-donor ligands. Cobalt(II) complexes are of significant interest due to their diverse coordination geometries, which give rise to a range of electronic and magnetic properties.[1] The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, making cobalt(II) tetrafluoroborate hexahydrate, Co(BF₄)₂·6H₂O, an excellent precursor for the synthesis of a wide array of coordination compounds. This guide summarizes key crystallographic data, details experimental protocols for synthesis and crystal structure determination, and presents visual workflows to elucidate the analytical process and structural relationships. The information herein is intended to serve as a comprehensive resource for researchers in materials science, inorganic chemistry, and drug development.

Introduction to Cobalt(II) Tetrafluoroborate Coordination Chemistry

Cobalt(II), with its d⁷ electron configuration, readily forms complexes exhibiting various coordination geometries, most commonly octahedral and tetrahedral.[1] The final geometry is influenced by factors such as the size and electronic properties of the coordinating ligands and the nature of the counter-ions.[1] In the solid state, the precursor cobalt(II) tetrafluoroborate hexahydrate features a [Co(H₂O)₆]²⁺ cation, where the cobalt(II) ion is octahedrally coordinated by six water molecules, with tetrafluoroborate anions balancing the charge.[1] The lability of the aqua ligands allows for their facile substitution by a variety of N-donor ligands, such as pyridine, bipyridine, and imidazole (B134444) derivatives, leading to the formation of diverse coordination architectures with tailored functionalities.

Experimental Protocols

The successful synthesis and crystallization of cobalt(II) tetrafluoroborate coordination compounds are crucial for subsequent single-crystal X-ray diffraction analysis. Below are detailed methodologies for the synthesis of representative complexes and a general protocol for crystal structure determination.

Synthesis of Single Crystals

The synthesis of high-quality single crystals suitable for X-ray diffraction is a critical first step.[2] Common crystallization techniques include slow evaporation, vapor diffusion, and slow cooling. The choice of solvent, the molar ratio of reactants, temperature, and atmospheric conditions are key factors that must be carefully controlled.[1]

Protocol 2.1.1: Synthesis of a Five-Coordinate Cobalt(II) Imidazole Complex

This protocol describes the synthesis of --INVALID-LINK--₂, a five-coordinate Co(II) complex with imidazole and a tripodal tris-triazole amine ligand.[3]

-

Preparation of Ligand Solution: Under an inert atmosphere, prepare a solution of 0.1 mmol of tris[(1-benzyltriazol-4-yl)methyl]amine (tbta) and 0.14 mmol of imidazole in 10 mL of degassed acetonitrile.

-

Reaction with Cobalt Salt: To the stirred ligand solution, add 0.1 mmol of solid Co(BF₄)₂·6H₂O.

-

Reaction Completion: Stir the mixture for 2 hours at room temperature.

-

Isolation of Crude Product: Remove the solvent under vacuum to obtain a dark-blue crude product.

-

Crystallization: Dissolve the methanol-soluble fraction of the crude product in methanol. Brown, block-shaped single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent over a period of two days.[3]

Protocol 2.1.2: Synthesis of a Tris(2,2'-bipyridine)cobalt(II) Complex

This protocol outlines a general method for the solvothermal synthesis of --INVALID-LINK--₂ complexes.[4]

-

Reactant Mixture: In a Teflon-lined autoclave, combine Co(NO₃)₂·6H₂O (0.1 mmol), 2,2'-bipyridine (B1663995) (0.1 mmol), and a salt of the desired counter-anion (0.2 mmol) in a water-ethanol mixture (e.g., 4:1 v/v, 20 cm³).

-

Solvothermal Reaction: Seal the autoclave and heat it to 150 °C (423 K) for three days.

-

Crystallization: Allow the autoclave to cool slowly to ambient temperature at a rate of 10 K per hour.

-

Isolation: Collect the resulting plate-like crystals by filtration.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement in crystalline solids.[1] The general workflow involves crystal mounting, data collection, structure solution, and refinement.[2][5]

General Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size with well-defined edges) is selected under a microscope and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector.[2]

-

Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as background scattering and absorption.[6]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial electron density map and a preliminary structural model.[6]

-

Structure Refinement: The initial model is refined by iteratively adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[6]

-

Validation and Analysis: The final refined structure is validated using various crystallographic metrics (e.g., R-factor) and analyzed to determine bond lengths, bond angles, and other geometric parameters.

Crystallographic Data of Representative Compounds

The following tables summarize the crystallographic data for a selection of cobalt(II) tetrafluoroborate coordination compounds with different N-donor ligands.

Table 1: Crystal Data and Structure Refinement Parameters

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| --INVALID-LINK--₂[3] | C₃₃H₃₄B₂CoF₈N₁₂ | Monoclinic | P2₁/n | 13.4111(4) | 20.3702(5) | 14.6757(4) | 96.885(1) | 3986.3(2) | 4 |

| --INVALID-LINK--₂[4] | C₄₈H₃₄CoN₁₄O₂ | Monoclinic | C2/c | 16.920(3) | 14.072(3) | 18.283(4) | 101.44(3) | 4264.4(15) | 4 |

| [Co(C₅H₅N)₂(NO)₂]BF₄[7] | C₁₀H₁₀BCoF₄N₄O₂ | Monoclinic | P2₁/a | 14.7633(6) | 13.9739(5) | 15.1667(6) | 109.334(4) | 2951.1(2) | 8 |

Table 2: Selected Bond Lengths and Angles

| Compound Name | Bond | Length (Å) | Bond Angle | Angle (°) |

| --INVALID-LINK--₂[3] | Co—N(imidazole) | 2.02 | N(apical amine)—Co—N(imidazole) | 178.95(6) |

| Co—N(equatorial triazole) | ~2.04 (avg) | |||

| Co—N(apical amine) | 2.34 | |||

| --INVALID-LINK--₂[4] | Co1—N1 | 2.122(3) | N1—Co1—N2 | 77.92(11) |

| Co1—N2 | 2.148(3) | N1—Co1—N3 | 91.54(10) | |

| Co1—N3 | 2.138(3) | N2—Co1—N3 | 93.36(10) | |

| [Co(C₅H₅N)₂(NO)₂]BF₄ (Molecule A)[7] | Co—N(NO) | 1.651(5) | N(O)—Co—N(O) | 115.6(3) |

| Co—N(pyridine) | 2.040(5) | N(py)—Co—N(py) | 104.2(2) |

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and logical relationships can aid in understanding the complex processes of crystal structure analysis.

Conclusion

The crystal structure analysis of cobalt(II) tetrafluoroborate coordination compounds reveals a rich diversity of structural motifs, largely dictated by the nature of the ancillary N-donor ligands. This guide has provided a comprehensive overview of the synthesis, crystallographic analysis, and structural features of these complexes. The detailed experimental protocols and tabulated crystallographic data serve as a valuable resource for the design and characterization of new cobalt-based materials with potential applications in catalysis, magnetism, and medicinal chemistry. The visualized workflows further clarify the intricate process of structure determination and the fundamental principles of coordination chemistry that govern the formation of these fascinating compounds.

References

- 1. Cobalt(II) tetrafluoroborate hexahydrate | 15684-35-2 | Benchchem [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Structure of the five-coordinate CoII complex (1H-imidazole){tris[(1-benzyltriazol-4-yl-κN 3)methyl]amine-κN}cobalt(II) bis(tetrafluoroborate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of tris(2,2′-bipyridine)cobalt(II) bis(1,1,3,3-tetracyano-2-ethoxypropenide) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Reactions of cobalt( ii ) chloride and cobalt( ii ) acetate with hemisalen-type ligands: ligand transformation, oxidation of cobalt and complex format ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07089H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Properties of Cobalt(II) Tetrafluoroborate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of cobalt(II) tetrafluoroborate (B81430), with a specific focus on its infrared (IR) and ultraviolet-visible (UV-Vis) spectral characteristics. As a versatile precursor in coordination chemistry and catalysis, a thorough understanding of its spectroscopic fingerprint is essential for experimental design, quality control, and mechanistic studies. This document summarizes key spectral data, outlines typical experimental protocols, and presents logical workflows for spectroscopic analysis.

Introduction to Cobalt(II) Tetrafluoroborate

Cobalt(II) tetrafluoroborate, particularly in its hexahydrate form, Co(BF₄)₂·6H₂O, is an inorganic salt consisting of a central cobalt(II) ion, two tetrafluoroborate anions (BF₄⁻), and six water molecules of hydration. In the solid state and in aqueous solution, the cobalt(II) ion typically exists as the hexaaquacobalt(II) complex cation, [Co(H₂O)₆]²⁺. This coordination environment dictates the electronic transitions observed in the UV-Vis spectrum. The tetrafluoroborate anion is weakly coordinating, making this compound a useful starting material for the synthesis of various cobalt complexes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the vibrational modes of the constituent ions in cobalt(II) tetrafluoroborate hexahydrate: the tetrafluoroborate anion (BF₄⁻) and the coordinated water molecules of the [Co(H₂O)₆]²⁺ cation.

Key Vibrational Modes

The IR spectrum of Co(BF₄)₂·6H₂O is dominated by the strong absorptions of the BF₄⁻ anion and the vibrational modes of the coordinated water molecules. The tetrafluoroborate anion has a tetrahedral (Td) symmetry, which influences its vibrational behavior. The primary vibrational modes for the BF₄⁻ anion are observed in distinct regions of the spectrum. The most intense band in the IR spectrum is the asymmetric stretching mode (ν₃), typically found around 1000-1100 cm⁻¹[1]. In the solid state, interactions with the hydrated cobalt cation can reduce the symmetry of the BF₄⁻ anion, potentially leading to the splitting of degenerate modes[1].

The coordinated water molecules give rise to characteristic bands, including O-H stretching and H-O-H bending vibrations.

Quantitative IR Data

The following table summarizes the characteristic vibrational frequencies observed in the infrared spectrum of cobalt(II) tetrafluoroborate hexahydrate.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | ν(O-H) of coordinated H₂O | Broad, Strong |

| ~1630 | δ(H-O-H) of coordinated H₂O | Medium |

| 1000 - 1100 | ν₃ (asymmetric stretch) of BF₄⁻ | Very Strong, Broad |

| ~525 | Bending modes of BF₄⁻ | Weak-Medium |

Note: The exact peak positions can vary depending on the sample preparation and the physical state of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the central cobalt(II) ion. For cobalt(II) tetrafluoroborate hexahydrate, the spectrum is characteristic of the high-spin octahedral [Co(H₂O)₆]²⁺ complex.

Electronic Transitions

The d⁷ electronic configuration of the Co(II) ion in an octahedral ligand field gives rise to spin-allowed d-d transitions. The ground state is ⁴T₁g(F). The visible spectrum is typically characterized by a broad absorption band in the green-yellow region, which is responsible for the compound's pink-red color. This main absorption band is assigned to the ⁴T₁g(P) ← ⁴T₁g transition[1]. A lower energy band, corresponding to the ⁴T₂g ← ⁴T₁g transition, is often observed in the near-infrared region[2].

Quantitative UV-Vis Data

The table below presents the characteristic UV-Vis absorption data for the [Co(H₂O)₆]²⁺ cation, which is the chromophore in cobalt(II) tetrafluoroborate hexahydrate.

| Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| ~20,000 | ~500 | ⁴T₁g(P) ← ⁴T₁g | < 10 |

| ~8,000 | ~1250 | ⁴T₂g ← ⁴T₁g | < 5 |

Note: The molar absorptivity values for d-d transitions in octahedral Co(II) complexes are typically low as they are Laporte-forbidden.[2] The pink, octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, has a λmax of approximately 540 nm[3].

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Infrared Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid cobalt(II) tetrafluoroborate hexahydrate.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount (1-2 mg) of cobalt(II) tetrafluoroborate hexahydrate with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

-

UV-Visible Spectroscopy Protocol

Objective: To obtain the UV-Visible absorption spectrum of an aqueous solution of cobalt(II) tetrafluoroborate.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of known concentration by accurately weighing cobalt(II) tetrafluoroborate hexahydrate and dissolving it in a known volume of deionized water in a volumetric flask.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0 at the λmax).

-

-

Instrumentation:

-

Use a dual-beam UV-Visible spectrophotometer.

-

-

Data Acquisition:

-

Fill a pair of matched quartz cuvettes with deionized water to be used as the reference.

-

Record a baseline spectrum with the reference cuvettes in both the sample and reference beams.

-

Replace the reference cuvette in the sample beam with a cuvette containing the cobalt(II) tetrafluoroborate solution.

-

Scan the spectrum over the desired wavelength range (e.g., 300-800 nm).

-

The resulting spectrum is a plot of absorbance versus wavelength (nm).

-

Mandatory Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of Cobalt(II) Tetrafluoroborate.

Relationship between Structure and Spectroscopic Properties

References

- 1. Cobalt(II) tetrafluoroborate hexahydrate | 15684-35-2 | Benchchem [benchchem.com]

- 2. The visible spectra of Co(II) complexes [wwwchem.uwimona.edu.jm]

- 3. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

In-Depth Technical Guide on the Thermal Stability and Decomposition Pathway of Cobalt(II) Tetrafluoroborate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed experimental data on the thermal decomposition of cobalt(II) tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O) is limited. The following guide is constructed based on established principles of inorganic thermal analysis and data from analogous metal tetrafluoroborate and cobalt compounds. The proposed decomposition pathway and associated temperature ranges should be considered theoretical and require experimental verification.

Introduction

Cobalt(II) tetrafluoroborate hexahydrate is an inorganic salt with applications in catalysis and materials science. A thorough understanding of its thermal stability and decomposition pathway is crucial for its safe handling and for the design of processes that involve this compound at elevated temperatures. This technical guide provides a proposed framework for the thermal decomposition of cobalt(II) tetrafluoroborate hexahydrate, outlines detailed experimental protocols for its analysis, and presents the information in a clear, structured format for researchers.

Proposed Thermal Decomposition Pathway

The thermal decomposition of cobalt(II) tetrafluoroborate hexahydrate is anticipated to be a multi-step process. The initial stages involve the sequential loss of water molecules (dehydration), followed by the decomposition of the anhydrous cobalt(II) tetrafluoroborate at higher temperatures.

Dehydration

The six water molecules in the hydrated salt are not all equivalent in their bonding to the cobalt ion. It is common for hydrated salts to lose water in distinct steps. It is proposed that the dehydration of Co(BF₄)₂·6H₂O proceeds through the formation of lower hydrates before becoming fully anhydrous.

Decomposition of Anhydrous Cobalt(II) Tetrafluoroborate

Following complete dehydration, the anhydrous Co(BF₄)₂ will decompose at a significantly higher temperature. The tetrafluoroborate anion (BF₄⁻) is known to decompose to boron trifluoride (BF₃) gas and a metal fluoride (B91410). Therefore, the final solid residue is expected to be cobalt(II) fluoride (CoF₂).

The overall proposed decomposition reaction is:

Co(BF₄)₂·6H₂O(s) → CoF₂(s) + 2BF₃(g) + 6H₂O(g)

Quantitative Data (Theoretical)

The following table summarizes the proposed thermal decomposition steps for cobalt(II) tetrafluoroborate hexahydrate. The temperature ranges are estimations based on the thermal behavior of similar hydrated metal tetrafluoroborates and should be determined experimentally.

| Step | Proposed Reaction | Theoretical Mass Loss (%) | Estimated Temperature Range (°C) |

| 1 | Co(BF₄)₂·6H₂O → Co(BF₄)₂·xH₂O + (6-x)H₂O | Varies | 50 - 150 |

| 2 | Co(BF₄)₂·xH₂O → Co(BF₄)₂ + xH₂O | Varies | 150 - 250 |

| 3 | Co(BF₄)₂ → CoF₂ + 2BF₃ | 39.7% (of anhydrous) | > 300 |

| Total | Co(BF₄)₂·6H₂O → CoF₂ + 2BF₃ + 6H₂O | 71.4% | 50 - 400 |

Experimental Protocols

To experimentally determine the thermal stability and decomposition pathway of cobalt(II) tetrafluoroborate hexahydrate, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.

Instrumentation

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is ideal.

-

Alternatively, separate TGA and DSC instruments can be used.

-

An evolved gas analysis (EGA) system, such as a mass spectrometer or a Fourier-transform infrared spectrometer (FTIR) coupled to the TGA, is highly recommended for identifying the gaseous decomposition products.

Sample Preparation

-

Ensure the cobalt(II) tetrafluoroborate hexahydrate sample is of high purity.

-

Lightly grind the sample to ensure a uniform particle size.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA/DSC crucible (alumina or platinum is recommended).

TGA/DSC Analysis Protocol

-

Atmosphere: Perform the analysis under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min.

-

Continue heating to a final temperature of at least 500 °C to ensure complete decomposition.

-

-

Data Acquisition:

-

Continuously record the sample mass (TGA), the heat flow (DSC), and the temperature.

-

If using EGA, continuously monitor the evolved gases.

-

Data Analysis

-

TGA Curve:

-

Determine the onset and end temperatures for each mass loss step.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values for dehydration and decomposition.

-

-

DSC Curve:

-

Identify endothermic and exothermic events. Dehydration and decomposition are typically endothermic.

-

Determine the peak temperatures for these events.

-

-

EGA Data:

-

Identify the gaseous species evolved at each decomposition step to confirm the reaction mechanism (e.g., detection of H₂O and BF₃).

-

Visualizations

Proposed Decomposition Pathway

Caption: Proposed multi-step thermal decomposition of cobalt(II) tetrafluoroborate hexahydrate.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of cobalt(II) tetrafluoroborate hexahydrate.

Solubility of Cobalt(II) Tetrafluoroborate in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of cobalt(II) tetrafluoroborate (B81430) in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and catalysis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems. Methodologies for the isothermal equilibrium shake-flask method, along with analytical procedures using UV-Vis spectrophotometry and gravimetric analysis, are presented in detail. Additionally, this guide includes structured tables for data presentation and visual workflows to facilitate experimental design and execution.

Introduction to Cobalt(II) Tetrafluoroborate

Cobalt(II) tetrafluoroborate, with the chemical formula Co(BF₄)₂, is an inorganic salt that typically exists as the hexahydrate, Co(BF₄)₂·6H₂O.[1][2] This compound is notable for its utility as a catalyst in various organic reactions and as an electrolyte in electrochemical applications.[1][2] Its effectiveness in these applications is often contingent on its solubility and behavior in non-aqueous, organic media. For drug development professionals, understanding the solubility of cobalt salts can be pertinent in the context of catalysis for synthesizing active pharmaceutical ingredients (APIs) and in the formulation of novel therapeutic agents.

General Solubility Characteristics

Cobalt(II) tetrafluoroborate hexahydrate is a stable compound known for its solubility in polar solvents, which makes it a versatile reagent in materials science and electrochemistry.[2] The tetrafluoroborate anion (BF₄⁻) contributes to the salt's solubility in organic media, often more so than corresponding halide or nitrate (B79036) salts. This enhanced solubility in organic solvents is a key property for its application in various synthetic and electrochemical processes.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a solid in a liquid is the isothermal equilibrium (shake-flask) method.[4][5][6] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.

Isothermal Equilibrium (Shake-Flask) Method

This protocol describes the steps to achieve a saturated solution of cobalt(II) tetrafluoroborate in a given organic solvent.

Materials:

-

Cobalt(II) tetrafluoroborate hexahydrate

-

Organic solvent of interest (analytical grade or higher)

-

Temperature-controlled shaker or incubator

-

Vials with airtight caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical balance

Procedure:

-

Add an excess amount of cobalt(II) tetrafluoroborate hexahydrate to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required can vary significantly depending on the solvent and the compound's dissolution rate. A common starting point is 24-48 hours.[6] It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[4][6]

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully extract a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample using a syringe filter that is compatible with the organic solvent to remove any undissolved microcrystals.

-

The filtered saturated solution is now ready for concentration analysis.

Figure 1: Isothermal Equilibrium (Shake-Flask) Experimental Workflow.

Analytical Methods for Concentration Determination

Once a saturated solution is obtained, its concentration must be accurately measured. Given that cobalt(II) tetrafluoroborate solutions are colored, UV-Vis spectrophotometry is a suitable method. Alternatively, the gravimetric method offers a straightforward approach.

UV-Vis Spectrophotometry

This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of cobalt(II) tetrafluoroborate in the solvent of interest with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for cobalt(II) tetrafluoroborate in that solvent.

-

Plot a graph of absorbance versus concentration. This is the calibration curve.

-

-

Analyze the Saturated Solution:

-

Take the filtered saturated solution and dilute it with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λ_max.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.

-

Gravimetric Analysis

This method involves evaporating the solvent from a known mass or volume of the saturated solution and weighing the remaining solid solute.[3][7][8]

Procedure:

-

Accurately weigh an empty, dry container (e.g., an evaporating dish or a beaker).

-

Pipette a precise volume (e.g., 10 mL) of the filtered saturated solution into the container.

-

Weigh the container with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven) until the solute is completely dry.

-

Cool the container with the dry solute in a desiccator to prevent moisture absorption.

-

Weigh the container with the dry solute. Repeat the drying and weighing process until a constant mass is obtained.[7]

-

The mass of the solute is the final constant mass minus the mass of the empty container.

-

The mass of the solvent is the mass of the solution minus the mass of the solute.

-

Calculate the solubility in desired units (e.g., g/100 g solvent or g/L solvent).

Figure 2: Workflows for Analytical Concentration Determination.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results. It is crucial to specify the temperature, as solubility is temperature-dependent.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L solvent) | Analytical Method Used | Notes |

| e.g., Methanol | 25 | e.g., UV-Vis | |||

| e.g., Acetonitrile | 25 | e.g., Gravimetric | |||

| e.g., Dichloromethane | 25 | ||||

| e.g., Tetrahydrofuran | 25 | ||||

| e.g., Acetone | 25 | ||||

| e.g., N,N-Dimethylformamide | 25 |

Safety and Handling

Cobalt(II) tetrafluoroborate hexahydrate is a hazardous chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[2][9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9][10] Avoid creating dust.[10] Keep away from heat and open flames.[9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.[2]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[1][9]

Always consult the material safety data sheet (MSDS) for the specific product you are using before commencing any experimental work.

Conclusion

While a comprehensive database of the solubility of cobalt(II) tetrafluoroborate in various organic solvents is not currently available, this guide provides the necessary tools for researchers to generate this critical data. By following the detailed experimental protocols for the isothermal equilibrium method and subsequent analytical determination, scientists and professionals in drug development and other fields can accurately assess the solubility of this important compound in their solvent systems of interest, facilitating more informed decisions in their research and development activities.

References

- 1. fishersci.com [fishersci.com]

- 2. ww.chemblink.com [ww.chemblink.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

Electrochemical Behavior of Cobalt Tetrafluoroborate in Non-Aqueous Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical behavior of cobalt(II) tetrafluoroborate (B81430) (Co(BF₄)₂) in various non-aqueous media. Understanding the redox properties of this compound is crucial for its application in catalysis, materials science, and as a precursor in the synthesis of novel cobalt complexes relevant to drug development. This document summarizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the underlying processes.

Introduction to the Electrochemistry of Cobalt Tetrafluoroborate

Cobalt(II) tetrafluoroborate is a versatile cobalt salt utilized in a range of chemical applications, including electrochemical processes.[1][2] Its behavior in non-aqueous solvents is of particular interest as it allows for the study of its intrinsic redox properties without the interference of water. The tetrafluoroborate anion (BF₄⁻) is known for being weakly coordinating, which provides a stable environment for the cobalt center to undergo electron transfer reactions.[3] The choice of non-aqueous solvent significantly influences the solvation of the cobalt ions and, consequently, their reduction and oxidation potentials.

Electrochemical Data in Non-Aqueous Solvents

The electrochemical behavior of this compound has been investigated in several non-aqueous solvents. The most well-characterized system is in acetonitrile (B52724), where a two-step reduction from Co(II) to Co(0) is observed.

Table 1: Reduction Potentials of this compound in Acetonitrile

| Redox Couple | Potential (V vs. SCE) | Solvent | Working Electrode | Supporting Electrolyte | Reference |

| Co(II) + e⁻ ⇌ Co(I) | -0.86 | Acetonitrile | Glassy Carbon | Not Specified | [4] |

| Co(I) + e⁻ ⇌ Co(0) | -1.16 | Acetonitrile | Glassy Carbon | Not Specified | [4] |

Note: The stability of the Co(I) species is notably enhanced at a glassy carbon electrode in acetonitrile, allowing for its observation on the timescale of slow cyclic voltammetry. The Co(0) species, however, is unstable and rapidly leads to the nucleation of solid cobalt metal.[4]

Reaction Mechanisms and Pathways

The electrochemical reduction of cobalt(II) tetrafluoroborate in aprotic non-aqueous media like acetonitrile typically proceeds through a sequential two-step electron transfer process.

Reduction Pathway of Co(BF₄)₂

The generally accepted mechanism involves the initial reduction of the solvated Co(II) ion to a Co(I) species, which is then further reduced to metallic cobalt, Co(0).

Caption: Stepwise reduction of Co(II) to Co(0) in non-aqueous media.

In acetonitrile, the Co(I) intermediate can be stabilized, particularly at a glassy carbon electrode.[4] The subsequent reduction to Co(0) often leads to the deposition of cobalt metal onto the electrode surface.

Experimental Protocols

The following provides a generalized methodology for studying the electrochemical behavior of this compound using cyclic voltammetry, based on common practices in the cited literature.[4][5][6]

Preparation of the Electrolyte Solution

-

Solvent: Use anhydrous acetonitrile (CH₃CN) with a low water content (<50 ppm).

-

Supporting Electrolyte: Dissolve a suitable supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) tetrafluoroborate (TBABF₄), in the acetonitrile. The supporting electrolyte is crucial to minimize solution resistance and ensure that the cobalt species migrate to the electrode via diffusion.

-

Analyte: Prepare a stock solution of cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) in the electrolyte solution to the desired concentration (e.g., 1-10 mM).

-

Deoxygenation: Purge the final solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

Electrochemical Cell Setup and Measurement

-

Electrochemical Cell: A standard three-electrode cell is used.

-

Working Electrode: A glassy carbon electrode is recommended for observing the stabilization of the Co(I) species.[4] Other common working electrodes include platinum or gold.

-

Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode, is suitable. Alternatively, a saturated calomel (B162337) electrode (SCE) can be used with a salt bridge to prevent contamination of the non-aqueous solution.

-

Counter (Auxiliary) Electrode: A platinum wire or mesh is typically used as the counter electrode.

-

-

Cyclic Voltammetry (CV) Parameters:

-

Potential Window: The potential range should be set to encompass the reduction and oxidation events of interest. For the Co(II)/Co(I)/Co(0) system in acetonitrile, a range from approximately +0.5 V to -1.5 V vs. SCE would be appropriate.

-

Scan Rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide insights into the nature of the electrochemical processes (e.g., diffusion-controlled vs. surface-adsorbed).

-

Caption: General experimental workflow for cyclic voltammetry studies.

Behavior in Other Non-Aqueous Media

While acetonitrile is a common solvent, the electrochemical properties of this compound can be modulated by other non-aqueous media.

-

Dimethylformamide (DMF): In DMF, cobalt(II) species can form various complexes, and the electrodeposition mechanism is often controlled by nucleation and crystal growth.[4]

-

Ionic Liquids: Room-temperature ionic liquids (RTILs), particularly those containing the tetrafluoroborate anion, are promising media for the electrodeposition of cobalt and for catalytic applications such as CO₂ reduction.[7] The high viscosity of some ionic liquids can influence diffusion rates and may require elevated temperatures for optimal performance.

-

Propylene Carbonate (PC) and Dimethyl Sulfoxide (DMSO): These polar aprotic solvents are also used in electrochemical applications. Tetrafluoroborate-based electrolytes are known to be stable in these solvents, though specific data for the electrochemical behavior of this compound in these media is less commonly reported in the literature.[8]

Conclusion

The electrochemical behavior of this compound in non-aqueous media is characterized by a stepwise reduction of Co(II) to Co(0), with the potential for stabilizing the intermediate Co(I) state, particularly in acetonitrile at a glassy carbon electrode. The choice of solvent and supporting electrolyte plays a critical role in determining the reduction potentials and the stability of the different oxidation states. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this compound in electrochemical systems. Further investigation into a broader range of non-aqueous solvents will continue to expand the understanding and application of this compound's rich electrochemistry.

References

- 1. CAS 15684-35-2: this compound hexahydrate [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cobalt(II) tetrafluoroborate hexahydrate | 15684-35-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Molecular Mechanism of Cobalt Porphyrin Catalyzed CO2 Electrochemical Reduction in Ionic Liquid by In-Situ SERS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Magnetic Properties of High-Spin Cobalt(II) Tetrafluoroborate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core magnetic properties of high-spin Cobalt(II) complexes, with a focus on systems analogous to tetrafluoroborate (B81430) complexes. Due to the limited availability of specific magnetic data for Cobalt(II) tetrafluoroborate complexes in the readily accessible literature, this guide leverages data from closely related high-spin Co(II) systems to illustrate the fundamental principles, experimental methodologies, and key magnetic parameters.

Introduction

High-spin Cobalt(II) complexes, with their d⁷ electron configuration and resulting S = 3/2 spin state, are of significant interest in the fields of coordination chemistry, materials science, and drug development. Their magnetic properties, arising from both spin and unquenched orbital angular momentum, lead to fascinating phenomena such as large magnetic anisotropy and single-molecule magnet (SMM) behavior. The tetrafluoroborate anion (BF₄⁻) is a weakly coordinating anion, making Cobalt(II) tetrafluoroborate a versatile precursor for the synthesis of a wide range of coordination complexes. Understanding the magnetic behavior of these complexes is crucial for the rational design of novel materials with tailored magnetic functionalities and for the development of paramagnetic probes and contrast agents.

Theoretical Background

The magnetic properties of high-spin Co(II) complexes are governed by the interplay of the ligand field, spin-orbit coupling, and external magnetic fields. In an idealized octahedral or tetrahedral geometry, the ground electronic state is orbitally degenerate (⁴T₁g or ⁴T₂, respectively), leading to a significant orbital contribution to the magnetic moment.

2.1. Spin-Orbit Coupling and Zero-Field Splitting

In reality, the coordination geometry of Co(II) complexes is often distorted from ideal symmetry. This lower symmetry, in conjunction with spin-orbit coupling, lifts the degeneracy of the ground state, resulting in a splitting of the spin sublevels even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS) and is the primary source of magnetic anisotropy in these systems.

The ZFS is typically described by the spin Hamiltonian:

H = D[S₂² - S(S+1)/3] + E(Sₓ² - Sᵧ²)

where:

-

D is the axial ZFS parameter, which describes the splitting between the Mₛ = ±3/2 and Mₛ = ±1/2 Kramers doublets. A negative D value indicates an easy-axis of magnetization, while a positive D value signifies an easy-plane of magnetization.

-

E is the rhombic ZFS parameter, which quantifies the mixing of the Mₛ states when the symmetry is lower than axial.

-

Sₓ, Sᵧ, S₂ are the spin operators.

The magnitude and sign of D are critical in determining whether a complex will exhibit slow magnetic relaxation, a key characteristic of SMMs.

2.2. Magnetic Susceptibility

The magnetic susceptibility (χ) of high-spin Co(II) complexes is highly sensitive to temperature. The product of the molar magnetic susceptibility and temperature (χₘT) is a valuable parameter for diagnosing the magnetic behavior. For a simple paramagnetic system with no orbital contribution (spin-only), the χₘT value is expected to be constant with temperature. However, for high-spin Co(II) complexes, the significant orbital angular momentum leads to χₘT values at room temperature that are considerably higher than the spin-only value of 1.875 cm³ K mol⁻¹. As the temperature is lowered, spin-orbit coupling and ZFS cause a characteristic decrease in the χₘT value.

Experimental Protocols

The synthesis and magnetic characterization of high-spin Cobalt(II) complexes involve a series of well-defined experimental procedures.

3.1. Synthesis of High-Spin Cobalt(II) Complexes

A general approach for the synthesis of high-spin Co(II) complexes involves the reaction of a Cobalt(II) salt, such as Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O), with the desired ligand(s) in a suitable solvent.

Protocol for a Generic Synthesis:

-

Ligand Preparation: The ligand is synthesized and purified according to established literature procedures.

-

Reaction Setup: A solution of the ligand in an appropriate solvent (e.g., acetonitrile, methanol, or dichloromethane) is prepared in a reaction vessel.

-

Addition of Cobalt(II) Salt: A solution of Co(BF₄)₂·6H₂O in the same or a compatible solvent is added to the ligand solution, often dropwise with stirring. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a defined period.

-

Isolation and Purification: The resulting solid product is isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum. Recrystallization from an appropriate solvent system may be necessary to obtain high-purity crystals suitable for single-crystal X-ray diffraction and magnetic measurements.

3.2. Magnetic Susceptibility Measurements

The magnetic properties of polycrystalline samples are typically investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Protocol for DC Magnetic Measurements:

-

Sample Preparation: A precisely weighed amount of the powdered crystalline sample is placed in a gelatin capsule or a similar sample holder. The sample is restrained to prevent torqueing in the magnetic field.

-

Temperature-Dependent Measurements: The molar magnetic susceptibility (χₘ) is measured as a function of temperature (T), typically in the range of 2-300 K, under a constant applied DC magnetic field (e.g., 1000 Oe).

-

Field-Dependent Measurements: The magnetization (M) is measured as a function of the applied magnetic field (H) at several low temperatures (e.g., 2, 5, and 10 K).

-

Data Analysis: The experimental data are corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the compound, which can be estimated using Pascal's constants. The χₘT vs. T and M vs. H data are then plotted and analyzed using appropriate theoretical models to extract the spin Hamiltonian parameters (D, E, and g-values).

Protocol for AC Magnetic Measurements:

-

Purpose: AC susceptibility measurements are performed to probe the dynamics of the magnetization relaxation, which is essential for identifying SMM behavior.

-

Methodology: The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as a function of temperature and frequency of the oscillating AC field, often under a static DC bias field to suppress quantum tunneling of magnetization.

-

Analysis: The presence of a frequency-dependent peak in the χ'' signal is a hallmark of slow magnetic relaxation. The data can be analyzed using the Arrhenius law to determine the effective energy barrier for magnetization reversal (U_eff) and the pre-exponential factor (τ₀).

Quantitative Magnetic Data for Analogous High-Spin Cobalt(II) Complexes

The following tables summarize key magnetic parameters for several representative high-spin Co(II) complexes. It is important to note that these are analogous systems, and the specific values for tetrafluoroborate complexes may vary depending on the ligand environment.

Table 1: DC Magnetic Susceptibility Data for Selected High-Spin Co(II) Complexes

| Complex | χₘT at 300 K (cm³ K mol⁻¹) | Key Features of χₘT vs. T plot | Reference |

| --INVALID-LINK--₂ | ~2.5 | Gradual decrease upon cooling | [1] |

| [Co(L²)(OTf)₂] | 2.614 | Slow decrease to 100 K, then sharper drop | |

| [Co(L³)(OTf)₂]·MeOH | 2.544 | More rapid decrease below 50 K | |

| [CoCl₂(L⁴)₂] | ~2.8 | Curie law behavior at high T, downturn at low T |

L¹, L², L³, L⁴ represent different organic ligands.

Table 2: Zero-Field Splitting Parameters for Selected High-Spin Co(II) Complexes

| Complex | D (cm⁻¹) | E/|D| | g-values | Technique | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Co(PPh₃)₂Cl₂ | -14.76(2) | 0.077 | gₓ=2.166, gᵧ=2.170, g₂=2.240 | HFEPR | | | [Co(L⁵)₂(HNEt₃)₂] | -108 | ~0 | g⊥=2.3, g∥=2.0 | Magnetometry | | | [Co(L⁶)Cl₂] | -8.75 to +8.96 | 0.0014 to 0.23 | - | Magnetometry | |

L⁵, L⁶ represent different organic ligands.

Visualizations

Diagram 1: General Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and magnetic characterization.

Diagram 2: Logical Relationship of Magnetic Properties

Caption: Factors influencing magnetic properties.

Conclusion

The magnetic properties of high-spin Cobalt(II) complexes are a rich and complex area of study. While specific data for tetrafluoroborate complexes remains an area for further investigation, the principles and methodologies outlined in this guide provide a solid foundation for researchers. The interplay of the ligand field and spin-orbit coupling gives rise to significant magnetic anisotropy, which is the key to unlocking advanced magnetic functionalities such as single-molecule magnetism. The experimental techniques described herein are essential tools for probing these properties and for the rational design of new Cobalt(II)-based materials for a variety of applications, from data storage to medical diagnostics.

References

The Role of Cobalt(II) Tetrafluoroborate as a Lewis Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) tetrafluoroborate (B81430), Co(BF₄)₂, is a versatile and effective Lewis acid catalyst in a variety of organic transformations.[1] Its utility stems from the electron-deficient nature of the cobalt(II) center, which can activate a wide range of substrates, facilitating bond formation and increasing reaction rates. The tetrafluoroborate anion is weakly coordinating, which allows for the ready availability of the cobalt(II) ion to participate in catalytic cycles.[1] This technical guide provides an in-depth overview of the applications of cobalt(II) tetrafluoroborate in key organic reactions, including quantitative data, detailed experimental protocols, and mechanistic insights. While specific literature detailing cobalt(II) tetrafluoroborate as the catalyst is not always available, the reactivity of the cobalt(II) cation is paramount. Therefore, this guide will also draw upon examples with other cobalt(II) salts as representative models for the catalytic activity of the cobalt(II) center.

Core Concepts: Lewis Acidity and Catalytic Activity

The Lewis acidity of cobalt(II) tetrafluoroborate is central to its catalytic activity. The cobalt(II) ion, with its d⁷ electron configuration, can accept electron pairs from Lewis basic substrates, such as carbonyls, alkenes, and alkynes. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. The general principle involves the formation of a cobalt-substrate complex, which lowers the activation energy of the reaction.

Applications in Carbon-Carbon Bond Forming Reactions

Cobalt catalysts are instrumental in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. Cobalt(II) tetrafluoroborate can be employed in several key transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis, including with cobalt complexes, can enhance the rate and regioselectivity of this cycloaddition. A cobalt-catalyzed Diels-Alder reaction has been reported to proceed with high regioselectivity, affording synthetically useful substituted benzene (B151609) derivatives after an oxidation step.[2]

Generic Experimental Protocol for a Cobalt-Catalyzed Diels-Alder Reaction:

A representative procedure for a cobalt-catalyzed Diels-Alder reaction involves the following steps. Note that this specific example uses CoBr₂(dppe) as the catalyst, but a similar protocol could be adapted for Co(BF₄)₂.[2]

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the cobalt catalyst (e.g., CoBr₂(dppe), 5 mol%), zinc powder (20 mol%), and ZnI₂ (20 mol%).

-

Add the appropriate solvent (e.g., anhydrous acetonitrile).

-

To this suspension, add the diene (1.0 equivalent) and the alkyne (1.2 equivalents).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude dihydroaromatic product is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford the aromatic product.

-

Purify the final product by column chromatography on silica (B1680970) gel.

Table 1: Substrate Scope in a Cobalt-Catalyzed Diels-Alder Reaction towards Substituted Benzenes [2]

| Diene | Alkyne | Product | Yield (%) | Regioselectivity (meta:other) |

| 1-Phenyl-1,3-butadiene | Phenylacetylene | 1,3-Diphenylbenzene | 85 | >98:2 |

| 1-Phenyl-1,3-butadiene | 1-Hexyne | 1-Butyl-3-phenylbenzene | 78 | >98:2 |

| 1-(4-Methoxyphenyl)-1,3-butadiene | Phenylacetylene | 1-(4-Methoxyphenyl)-3-phenylbenzene | 82 | >98:2 |

| 1-Cyclohexyl-1,3-butadiene | Trimethylsilylacetylene | 1-Cyclohexyl-3-(trimethylsilyl)benzene | 91 | >98:2 |

This data is representative of cobalt catalysis in Diels-Alder reactions and was obtained using a CoBr₂(dppe) catalyst system.

Caption: A simplified representation of a cobalt-catalyzed Friedel-Crafts alkylation cycle.

Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon bonds between a nucleophile (Michael donor) and an α,β-unsaturated carbonyl compound (Michael acceptor). Cobalt(II) tetrafluoroborate can catalyze this reaction by coordinating to the carbonyl oxygen of the Michael acceptor, thus enhancing its electrophilicity. Cobalt-catalyzed Michael-type additions of various nucleophiles have been reported.

[3]Generic Experimental Protocol for a Cobalt-Catalyzed Michael Addition:

-

To a solution of the α,β-unsaturated compound (1.0 equivalent) in an appropriate solvent (e.g., THF, CH₂Cl₂), add the cobalt(II) tetrafluoroborate catalyst (1-10 mol%).

-

Stir the mixture at room temperature for a few minutes.

-

Add the Michael donor (e.g., a β-dicarbonyl compound, 1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate.

-

Purify the adduct by column chromatography.

Diagram 3: Mechanism of a Cobalt-Catalyzed Michael Addition

Caption: Stepwise mechanism of a cobalt-catalyzed Michael addition.

Applications in Carbon-Heteroatom Bond Forming Reactions

Cobalt(II) tetrafluoroborate is also a competent catalyst for the formation of carbon-heteroatom bonds, which are prevalent in pharmaceuticals and other biologically active molecules. A notable example is the hydroboration of alkenes and alkynes.

Hydroboration of Alkenes and Alkynes

The hydroboration of unsaturated C-C bonds is a key transformation that installs a versatile carbon-boron bond. While traditional hydroboration often employs stoichiometric borane (B79455) reagents, catalytic methods using transition metals, including cobalt, offer advantages in terms of selectivity and efficiency. Cobalt-catalyzed hydroboration of alkenes and alkynes with pinacolborane (HBpin) has been shown to be highly effective.

[4][5]Generic Experimental Protocol for Cobalt-Catalyzed Hydroboration of Styrenes: